Biotin-NHS
Overview
Description
N-Hydroxysuccinimide biotin, commonly referred to as NHS-Biotin, is a biotinylation reagent widely used in biochemical and molecular biology applications. It is a derivative of biotin, a small, naturally occurring vitamin that binds with high affinity to avidin and streptavidin proteins. NHS-Biotin is particularly valued for its ability to label proteins, antibodies, and other macromolecules containing primary amine groups without altering their biological activities .
Mechanism of Action
Target of Action
Biotin-NHS, also known as Biotin N-hydroxysuccinimide ester, primarily targets amino groups in proteins and peptides . More specifically, it targets the ε-amino group of lysine residues on the surface of proteins . These lysine residues are crucial for protein structure and function, and their modification can significantly impact the protein’s properties .
Mode of Action
This compound is an activated form of biotin that reacts efficiently with primary amino groups (-NH2) in alkaline buffers to form stable amide bonds . This reaction, known as biotinylation , allows this compound to attach to proteins and peptides . The resulting biotinylated proteins can then interact with other molecules, such as avidin or streptavidin, which have a high affinity for biotin .
Biochemical Pathways
Biotin, the core component of this compound, acts as a coenzyme in critical biochemical processes such as gluconeogenesis, fatty acid synthesis, and amino acid metabolism . It participates in carboxylation, decarboxylation, and transcarboxylation reactions in biological metabolism . Essential carboxylation enzymes, including acetyl-CoA carboxylase (ACC), pyruvate carboxylase (PC), propionyl-CoA carboxylase (PCC), 3-methylcrotonyl-CoA carboxylase (MCC) and urea carboxylase (UC), are dependent on biotin .
Biochemical Analysis
Biochemical Properties
Biotin-NHS is used to biotinylate amino acids, peptides, or proteins under mild conditions . It reacts with primary amines in the side chain of lysine residues and the N-terminus of each polypeptide, forming stable amide bonds . This makes this compound a crucial tool in protein labeling and surface activation of chromatographic supports, microbeads, nanoparticles, and microarray slides .
Cellular Effects
The effects of this compound on cells are primarily related to its role in biotinylation. Biotinylation is a process where biotin is covalently attached to proteins, influencing their function and cellular processes
Molecular Mechanism
The molecular mechanism of this compound involves the formation of stable amide bonds with primary amines, typically found in the side chain of lysine residues and the N-terminus of polypeptides . This reaction is efficient and reliable, making this compound a valuable tool in biochemical applications .
Temporal Effects in Laboratory Settings
This compound is sensitive to air moisture and water traces in solvents, which can lead to its degradation . Therefore, it’s important to store this compound properly to maintain its stability and effectiveness over time .
Metabolic Pathways
This compound is involved in the biotinylation of proteins, a critical process in various metabolic pathways
Preparation Methods
Synthetic Routes and Reaction Conditions: NHS-Biotin is synthesized through the reaction of biotin with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction typically occurs in an anhydrous organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature. The resulting product is purified through recrystallization or chromatography to obtain pure NHS-Biotin .
Industrial Production Methods: In industrial settings, the production of NHS-Biotin follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to verify the product’s consistency and purity .
Chemical Reactions Analysis
Types of Reactions: NHS-Biotin primarily undergoes nucleophilic substitution reactions. The N-hydroxysuccinimide ester group reacts with primary amines to form stable amide bonds. This reaction is highly efficient in pH 7-9 buffers, such as phosphate-buffered saline (PBS) or carbonate buffers .
Common Reagents and Conditions:
Reagents: Primary amines (e.g., lysine residues on proteins), N-hydroxysuccinimide, dicyclohexylcarbodiimide (DCC)
Conditions: pH 7-9, room temperature, anhydrous organic solvents (DMF, DMSO)
Major Products: The primary product of the reaction between NHS-Biotin and primary amines is a biotinylated protein or peptide. This biotinylation allows for subsequent purification, detection, or immobilization using avidin or streptavidin-based systems .
Scientific Research Applications
NHS-Biotin has a wide range of applications in scientific research, including:
Protein Labeling: NHS-Biotin is used to label proteins and antibodies, facilitating their detection, purification, and immobilization.
Cell Surface Labeling: NHS-Biotin can label cell surface proteins, enabling the study of cell surface receptor expression and protein-protein interactions.
Comparison with Similar Compounds
- Sulfo-NHS-Biotin
- NHS-LC-Biotin
- NHS-PEG-Biotin
- NHS-SS-Biotin (cleavable linker)
NHS-Biotin remains a versatile and widely used reagent in biochemical and molecular biology research due to its efficiency, stability, and compatibility with various applications.
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O5S/c18-10-5-6-11(19)17(10)22-12(20)4-2-1-3-9-13-8(7-23-9)15-14(21)16-13/h8-9,13H,1-7H2,(H2,15,16,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMXHPSHLTSZXKH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCCC2C3C(CS2)NC(=O)N3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.38 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35013-72-0 | |
Record name | NHS-Biotin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=345668 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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